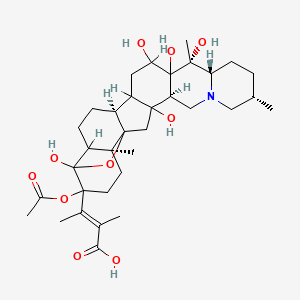
Acetyl cevadine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl cevadine is a naturally occurring alkaloid derived from the plant genus Veratrum. It is known for its potent biological activity and has been studied for various pharmacological effects. This compound is part of the veratrum alkaloids family, which are known for their toxic properties and have been used historically in traditional medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetyl cevadine typically involves the acetylation of cevadine, a process where an acetyl group is introduced into the molecule. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound involves the extraction of cevadine from Veratrum plants followed by its chemical modification. The extraction process includes solvent extraction and purification steps to isolate cevadine. The isolated cevadine is then acetylated using industrial-scale acetylation processes, which may involve continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
Acetyl cevadine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives with different pharmacological properties.
Substitution: The acetyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the acetyl group.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
科学研究应用
Chemistry: Used as a model compound to study alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its pharmacological effects, including its potential use as an analgesic and anti-inflammatory agent.
Industry: Utilized in the development of bioactive compounds and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of acetyl cevadine involves its interaction with sodium ion channels in nerve cells. It binds to these channels and alters their function, leading to changes in nerve signal transmission. This interaction can result in various physiological effects, including analgesia and anti-inflammatory responses. The molecular targets include specific subtypes of sodium channels, and the pathways involved are related to the modulation of ion flow across cell membranes.
相似化合物的比较
Similar Compounds
Cevadine: The parent compound of acetyl cevadine, known for its similar biological activity.
Veratridine: Another veratrum alkaloid with potent effects on sodium channels.
Protoverine: A related alkaloid with distinct pharmacological properties.
Uniqueness of this compound
This compound is unique due to its specific acetylation, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound, cevadine. This modification can enhance its biological activity and reduce its toxicity, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
63982-55-8 |
|---|---|
分子式 |
C34H51NO10 |
分子量 |
633.8 g/mol |
IUPAC 名称 |
(E)-3-[(2S,6S,9S,10R,15S,19S)-22-acetyloxy-1,10,11,12,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C34H51NO10/c1-17-7-10-25-29(6,40)33(42)24(15-35(25)14-17)30(41)16-32-21(22(30)13-26(33)37)8-9-23-28(32,5)11-12-31(44-20(4)36,34(23,43)45-32)19(3)18(2)27(38)39/h17,21-26,37,40-43H,7-16H2,1-6H3,(H,38,39)/b19-18+/t17-,21-,22?,23?,24-,25-,26?,28-,29+,30?,31?,32?,33?,34?/m0/s1 |
InChI 键 |
RQNKWTLDGGYZDU-SEAFMYKGSA-N |
手性 SMILES |
C[C@H]1CC[C@H]2[C@@](C3([C@@H](CN2C1)C4(CC56[C@H](C4CC3O)CCC7[C@@]5(CCC(C7(O6)O)(/C(=C(\C)/C(=O)O)/C)OC(=O)C)C)O)O)(C)O |
规范 SMILES |
CC1CCC2C(C3(C(CC4C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)(C(=C(C)C(=O)O)C)OC(=O)C)O)C)O)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/structure/B13780385.png)
![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)

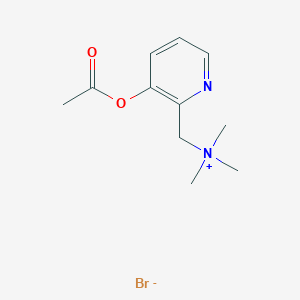
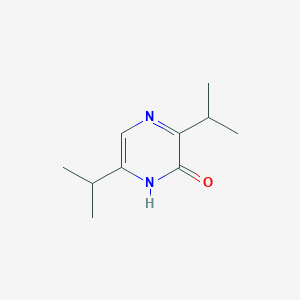
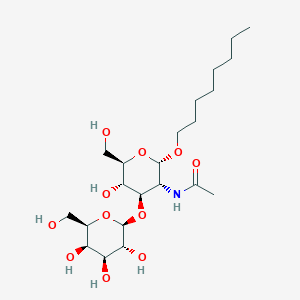
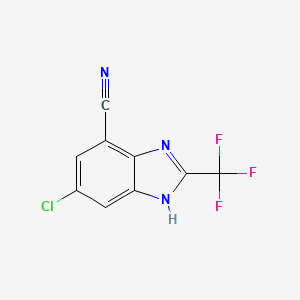
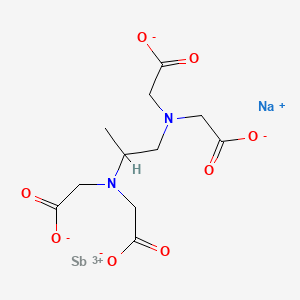
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
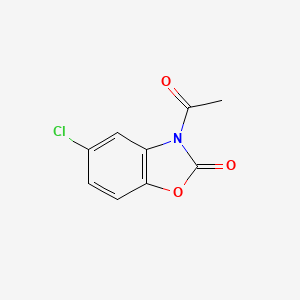
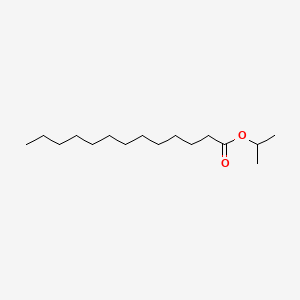
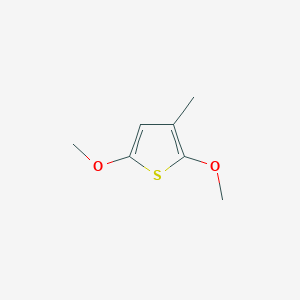
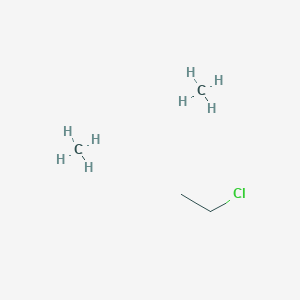
![3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid](/img/structure/B13780490.png)
